molecular formula C27H24N4O3S B2648702 5-[1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-5-oxopentanoic acid CAS No. 381727-89-5

5-[1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-5-oxopentanoic acid

Cat. No.: B2648702
CAS No.: 381727-89-5
M. Wt: 484.57
InChI Key: USBJDUDSXWHMSZ-UHFFFAOYSA-N
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Description

5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid is a complex organic compound that features a unique combination of pyrazole, thiophene, and pentanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for constructing thiophene derivatives . These reactions often require specific catalysts and reagents, such as phosphorus pentasulfide (P4S10) for sulfurizing agents .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and the use of green solvents may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiophene and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways by influencing signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-5-oxopentanoic acid apart is its unique combination of thiophene, pyrazole, and pentanoic acid moieties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c32-25(14-7-15-26(33)34)31-23(17-22(28-31)24-13-8-16-35-24)21-18-30(20-11-5-2-6-12-20)29-27(21)19-9-3-1-4-10-19/h1-6,8-13,16,18,23H,7,14-15,17H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBJDUDSXWHMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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